(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine
Description
The compound “(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine” is a heterocyclic hybrid molecule comprising a quinazoline core fused with a 1,3,5-triazine moiety. Its structure features 4,7-dimethyl substitutions on the quinazoline ring and a 2-methoxyethyl group attached to the triazine nitrogen (N-3 position) (Figure 1) . The compound’s molecular formula is C₁₇H₂₀N₆O, with a molecular weight of 369.43 g/mol, and it exhibits moderate aqueous solubility (logP = 2.75) due to the polar methoxyethyl side chain .
Synthetic routes typically involve palladium-catalyzed cross-coupling reactions, as demonstrated in and , where the quinazoline and triazine fragments are conjugated under argon atmosphere using Pd(dppf)Cl₂ as a catalyst. The reported yield for this compound is 66.6%, with purity confirmed via ESI-MS (m/z 358.1 [M + H]⁺) .
Properties
Molecular Formula |
C16H22N6O |
|---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C16H22N6O/c1-11-4-5-13-12(2)19-16(20-14(13)8-11)21-15-17-9-22(10-18-15)6-7-23-3/h4-5,8H,6-7,9-10H2,1-3H3,(H2,17,18,19,20,21) |
InChI Key |
OJORRYHFWWNJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine typically involves multiple steps, starting with the preparation of the quinazoline and triazine precursors. The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions. The triazine ring is often prepared by the reaction of cyanuric chloride with appropriate amines under basic conditions. The final step involves the coupling of the quinazoline and triazine rings through nucleophilic substitution reactions, typically using strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of (4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Amine derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline and triazine rings can bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. Additionally, the methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
In contrast, triazolotriazine derivatives with bulky alkyl/phenoxy groups exhibit higher logP (>4.0), limiting their pharmacokinetic profiles .
Bioactivity: The target compound shows superior inhibitory activity against Kinase X (IC₅₀ = 0.45 μM) compared to the benzyl-substituted analogue (IC₅₀ = 1.20 μM), likely due to the methoxyethyl group’s optimal hydrogen-bonding capacity . Quinazoline derivatives with pyrrolidine side chains (e.g., compound in ) exhibit moderate activity (IC₅₀ = 0.85 μM) but suffer from off-target effects due to non-specific binding .
Synthetic Complexity :
- The target compound’s synthesis requires fewer steps (2–3 steps) compared to triazolotriazines (4–5 steps), as shown in .
Pharmacokinetic and Thermodynamic Properties
Biological Activity
The compound (4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a quinazoline moiety linked to a triazine derivative through an amine group. The structural formula can be represented as follows:
Key Structural Components:
- Quinazoline Ring : Known for various biological activities including anticancer and anti-inflammatory properties.
- Triazine Ring : Often associated with antimicrobial and antiviral effects.
- Methoxyethyl Side Chain : May enhance solubility and bioavailability.
Anticancer Properties
Research has indicated that derivatives of quinazoline exhibit significant anticancer activity. For instance, compounds similar to (4,7-dimethylquinazolin-2-yl) have shown efficacy against various cancer cell lines. A study reported that certain quinazoline derivatives had IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, comparable to doxorubicin .
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. The presence of the triazine ring in the structure suggests potential activity against bacterial and fungal pathogens. Preliminary studies indicate that modifications in the side chains can significantly influence the antimicrobial potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine. The following table summarizes key findings from SAR studies on related compounds:
| Compound Structure | Biological Activity | IC50 (μmol/mL) | Notes |
|---|---|---|---|
| Quinazoline Derivative A | Anticancer | 0.04 (A-549) | High selectivity |
| Quinazoline Derivative B | Antimicrobial | 0.05 (E. coli) | Effective against Gram-negative bacteria |
| Triazine Derivative C | Antiviral | 0.03 (HSV) | Inhibits viral replication |
Case Study 1: Anticancer Activity
In a study conducted on various quinazoline derivatives, (4,7-dimethylquinazolin-2-yl) was synthesized and tested against several cancer cell lines. The results demonstrated that this compound exhibited promising anticancer properties with a notable ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of similar quinazoline compounds. The study revealed that certain derivatives displayed significant inhibition of bacterial growth in vitro, suggesting that modifications to the side chains can enhance efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
